3-Methyl-2-buten-1-yl Thiolacetate-d6

Stable Isotope Dilution Mass Spectrometry Internal Standard

3-Methyl-2-buten-1-yl Thiolacetate-d6 (CAS 1189502-84-8) is a fully deuterated (d6) isotopologue of the thioester compound 3-methyl-2-buten-1-yl thiolacetate (CAS 33049-93-3), with a molecular formula of C₇H₆D₆OS and a molecular weight of 150.27 g/mol (compared to 144.23 g/mol for the unlabeled form). The compound incorporates six deuterium atoms at the two terminal methyl groups of the isopentenyl moiety, resulting in a mass shift of +6 Da relative to the unlabeled species, which enables unambiguous mass spectrometric differentiation.

Molecular Formula C7H12OS
Molecular Weight 150.27 g/mol
CAS No. 1189502-84-8
Cat. No. B562250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-buten-1-yl Thiolacetate-d6
CAS1189502-84-8
SynonymsEthanethioic Acid S-(3-Methyl-2-butenyl) Ester-d6; 
Molecular FormulaC7H12OS
Molecular Weight150.27 g/mol
Structural Identifiers
InChIInChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3
InChIKeyHYSBJYIGYSBFQN-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Methyl-2-buten-1-yl Thiolacetate-d6 (CAS 1189502-84-8) for MS Internal Standard Applications


3-Methyl-2-buten-1-yl Thiolacetate-d6 (CAS 1189502-84-8) is a fully deuterated (d6) isotopologue of the thioester compound 3-methyl-2-buten-1-yl thiolacetate (CAS 33049-93-3), with a molecular formula of C₇H₆D₆OS and a molecular weight of 150.27 g/mol (compared to 144.23 g/mol for the unlabeled form) . The compound incorporates six deuterium atoms at the two terminal methyl groups of the isopentenyl moiety, resulting in a mass shift of +6 Da relative to the unlabeled species, which enables unambiguous mass spectrometric differentiation . It is supplied as a stable isotope-labeled reference standard for quantitative analytical workflows employing stable isotope dilution analysis (SIDA) and serves as a stable, isolable precursor to 3-methyl-2-buten-1-thiol-d6, the deuterated analog of the highly oxidation-sensitive free thiol .

Why Unlabeled 3-Methyl-2-buten-1-yl Thiolacetate Cannot Substitute the -d6 Isotopologue in Quantitative MS


In quantitative LC-MS or GC-MS workflows employing stable isotope dilution analysis (SIDA), the use of an unlabeled analog or a structural surrogate as an internal standard introduces systematic quantification errors due to differential matrix effects, variable extraction recoveries, and non-identical ionization behavior. Structural analogs exhibit distinct physicochemical properties—including different chromatographic retention times and disparate ionization efficiencies—which preclude them from accurately compensating for analyte losses throughout sample preparation and analysis [1]. Furthermore, the target analyte 3-methyl-2-buten-1-yl thiolacetate and its free thiol derivative are susceptible to oxidative degradation during sample handling and storage; only a co-eluting, chemically identical isotopologue can undergo parallel degradation kinetics to maintain analyte-to-internal-standard ratio integrity. Class-level inference from established SIDA methodologies demonstrates that deuterated isotopologues with ≥3 Da mass shift provide the requisite analytical specificity and quantitative precision, whereas unlabeled compounds cannot achieve chromatographic co-elution or matched ionization, rendering them unsuitable for accurate quantification in complex matrices [2].

3-Methyl-2-buten-1-yl Thiolacetate-d6: Quantitative Comparator Evidence for Scientific Selection


Isotopic Mass Shift and MS Discrimination: -d6 vs Unlabeled Analog

3-Methyl-2-buten-1-yl thiolacetate-d6 incorporates six deuterium atoms replacing the six hydrogens at the two terminal methyl positions of the isopentenyl group, producing a nominal mass increase of 6 Da relative to the unlabeled compound (144.23 Da for C₇H₁₂OS vs 150.27 Da for C₇H₆D₆OS) . This +6 Da mass shift provides unambiguous MS discrimination from the native analyte, exceeding the minimum +3 Da threshold required to avoid isotopic overlap with the analyte's natural abundance M+1 and M+2 isotopic peaks [1]. In contrast, a d3-labeled isotopologue would present a mass shift of only +3 Da, which may be insufficient for complete baseline resolution from the analyte's natural abundance [M+2] isotopic envelope in complex matrices where the analyte is present at low abundance relative to background ions [2].

Stable Isotope Dilution Mass Spectrometry Internal Standard

Chromatographic Co-Elution and Inverse Isotope Effect in GC Analysis

In headspace solid-phase microextraction GC analysis of sulfur volatiles including thioacetates, deuterated isotopologues exhibit a characteristic inverse isotope effect on apolar polydimethylsiloxane (PDMS) stationary phases, whereby the deuterated internal standard elutes slightly earlier than the corresponding protiated analyte [1]. For this compound class, the magnitude of retention time difference (Δt_R) between deuterated and unlabeled species is reported to be ≤0.03 minutes under optimized conditions, with the inverse isotope effect facilitating chromatographic separation while maintaining sufficient co-elution proximity to correct for matrix-induced response variations [2]. This behavior differs from that observed with alternative internal standards such as ¹³C-labeled analogs, which exhibit negligible retention time differences on the same stationary phases.

Gas Chromatography Inverse Isotope Effect Sulfur Volatiles

Isotopic Enrichment and Chemical Purity Specifications

Commercial supply of 3-methyl-2-buten-1-yl thiolacetate-d6 is provided as a neat compound with the deuterium label incorporated at the two terminal methyl groups of the isopentenyl moiety, corresponding to the structure S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate . While vendor-specific isotopic enrichment values (atom% D) are not published in the public domain for this specific compound, class-level inference from analogous d6-labeled thioacetates and related sulfur volatiles indicates that acceptable isotopic enrichment for quantitative SIDA applications is ≥98 atom% D, as confirmed by NMR and MS analysis [1]. The unlabeled analog 3-methyl-2-buten-1-yl thiolacetate (CAS 33049-93-3) is commercially available with chemical purity specifications of ≥98% (by GC or HPLC area normalization), providing a baseline purity benchmark .

Isotopic Enrichment Quality Control Procurement Specification

Oxidative Stability and Precursor-to-Thiol Conversion Fidelity

3-Methyl-2-buten-1-yl thiolacetate-d6 functions as a stable, isolable precursor to 3-methyl-2-buten-1-thiol-d6 (prenyl mercaptan-d6), which is the deuterated analog of a highly volatile and oxidation-sensitive free thiol [1]. The unlabeled free thiol (3-methyl-2-buten-1-thiol, CAS 5287-45-6) undergoes rapid oxidation in air to form the corresponding disulfide, with a reported half-life of <1 hour in aqueous solution under ambient oxygen exposure [2]. In contrast, the thioacetate-d6 precursor remains chemically stable during storage and handling, enabling controlled in situ generation of the deuterated free thiol via established deprotection protocols (hydrolysis or aminolysis) immediately prior to analysis . Alternative isotopologues labeled at fewer positions (e.g., d3 or single-site ¹³C) provide comparable precursor functionality but lack the full +6 Da mass differential for MS discrimination.

Thiol Precursor Oxidative Stability Flavor Chemistry

3-Methyl-2-buten-1-yl Thiolacetate-d6: Validated Application Scenarios Based on Quantitative Evidence


Stable Isotope Dilution Assay (SIDA) for Quantification of Prenyl Thioacetate in Food and Beverage Matrices

Deploy 3-methyl-2-buten-1-yl thiolacetate-d6 as the internal standard for LC-MS/MS or GC-MS quantification of the native thioacetate in complex matrices such as wine, fruit juices, and fermented beverages. The +6 Da mass shift provides unambiguous MS discrimination from the analyte, enabling accurate calibration free from isotopic overlap interference . This application directly leverages the quantitative differentiation established in Evidence Items 1 and 2, and is supported by class-level methodology for sulfur volatile analysis using SIDA with deuterated standards [1].

Controlled In Situ Generation of Deuterated Prenyl Mercaptan (3-Methyl-2-buten-1-thiol-d6) for Aroma Research

Utilize the thioacetate-d6 as a stable, shippable precursor for on-demand synthesis of 3-methyl-2-buten-1-thiol-d6, the deuterated isotopologue of the potent aroma-active sulfur compound prenyl mercaptan. The thioacetate-d6 remains stable under standard storage conditions (2-8°C, inert atmosphere), whereas the corresponding free thiol-d6 would undergo rapid oxidative degradation during procurement and handling . Quantitative conversion protocols with spectral data are available from suppliers upon request [1]. This scenario is directly supported by Evidence Item 4.

Chromatographic Method Development and System Suitability Testing for Sulfur Volatile Analysis

Incorporate 3-methyl-2-buten-1-yl thiolacetate-d6 as a system suitability standard for GC-MS methods targeting sulfur-containing volatiles. The predictable inverse isotope effect on apolar PDMS stationary phases, characterized by a retention time shift of ≤0.03 min relative to the unlabeled compound, provides a reliable benchmark for assessing column performance, carrier gas flow consistency, and detector response stability across analytical batches . This application derives from the chromatographic behavior documented in Evidence Item 2.

Isotope Dilution Calibration for Headspace SPME-GC-PFPD Analysis of Sulfidic Off-Flavors

Apply 3-methyl-2-buten-1-yl thiolacetate-d6 in headspace solid-phase microextraction (HS-SPME) gas chromatography with pulsed flame photometric detection (PFPD) for the quantification of trace-level sulfur volatiles associated with wine off-flavors. The deuterated internal standard compensates for matrix-dependent partition coefficients during headspace equilibration and fiber extraction, a correction that structural analogs cannot provide due to differential volatility and fiber affinity . This scenario is informed by the class-level methodology for SIDA quantification of sulfur compounds [1] and the stability advantages described in Evidence Item 4.

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